4-Iodoisoxazolo[5,4-b]pyridin-3-amine
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Overview
Description
4-Iodoisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H5IN3O It features an isoxazole ring fused to a pyridine ring, with an iodine atom at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-iodopyridine with hydroxylamine-O-sulfonic acid to form the isoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Iodoisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Oxazolo[5,4-b]pyridin-2-amines.
Reduction: Reduced derivatives of the parent compound.
Substitution: Various substituted isoxazolo[5,4-b]pyridines depending on the nucleophile used.
Scientific Research Applications
4-Iodoisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Iodoisoxazolo[5,4-b]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[4,3-b]pyridin-3-amine: Similar structure but with a pyrazole ring instead of an isoxazole ring.
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: Contains a bromine atom instead of iodine.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine: Features a dioxino ring fused to the pyridine ring.
Uniqueness
4-Iodoisoxazolo[5,4-b]pyridin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C6H4IN3O |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
4-iodo-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H2,8,10) |
InChI Key |
KWEQASLHYZQPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=NO2)N |
Origin of Product |
United States |
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